(R)-Dapoxetine
Description
Contextual Framework of Chiral Compounds in Pharmaceutical Research
In the field of pharmaceutical research, the concept of chirality is of paramount importance. researchgate.netlifechemicals.com Chirality, a term derived from the Greek word for 'hand', describes a fundamental property of asymmetry where a molecule and its mirror image are non-superimposable. wvu.edu These mirror-image forms are known as enantiomers. nih.gov Although enantiomers share the same chemical formula and connectivity of atoms, their three-dimensional arrangement differs, leading to distinct interactions with other chiral molecules in biological systems, such as enzymes and receptors. lifechemicals.comwvu.edu
The human body is an inherently chiral environment, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. nih.gov Consequently, when a chiral drug is administered, its enantiomers can exhibit significant differences in their pharmacological and toxicological profiles. nioh.ac.za One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. wvu.edu A classic, tragic example is thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, causing severe birth defects. lifechemicals.com
This recognition of stereospecificity in drug action has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines encouraging the development of single-enantiomer drugs. wvu.edu The goal is to market the active enantiomer, thereby optimizing therapeutic efficacy and improving the drug's safety profile. researchgate.netwvu.edu The development of new chiral drugs is a complex and expensive endeavor, requiring advanced methods for enantioselective synthesis or chiral separation to isolate the desired enantiomer. nioh.ac.za Approximately 56% of drugs currently in use are chiral, yet a significant portion are still marketed as racemates (an equal mixture of both enantiomers). nih.gov
Stereochemical Peculiarities of the Dapoxetine (B195078) Enantiomers
Dapoxetine, chemically known as N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, possesses a single chiral center at the C1 position of the propan-1-amine backbone. researchgate.netresearchgate.net This gives rise to two distinct enantiomers: (S)-Dapoxetine and (R)-Dapoxetine. While sharing the same molecular structure, their spatial arrangements are mirror images of each other.
The primary pharmacological action of dapoxetine is the inhibition of the serotonin (B10506) transporter (SERT). wikipedia.org Research has demonstrated a clear stereochemical preference in this interaction. The (S)-enantiomer is significantly more potent as a selective serotonin reuptake inhibitor (SSRI) than the (R)-enantiomer. researchgate.netelte.hu Specifically, (S)-Dapoxetine is reported to be approximately 3.5 times more potent as an SSRI than this compound. researchgate.netelte.huacs.org
Due to this marked difference in potency, the commercially available form of the drug is the enantiopure (S)-Dapoxetine. researchgate.netelte.hu The investigation and separation of these enantiomers are crucial for quality control in pharmaceutical manufacturing to ensure the final product contains the desired active isomer in high enantiomeric purity. google.com Analytical techniques such as capillary electrophoresis and high-performance liquid chromatography (HPLC) using chiral stationary phases have been developed to effectively separate and quantify the (R)- and (S)-enantiomers of dapoxetine. elte.huresearchgate.net
| Feature | (S)-Dapoxetine | This compound |
|---|---|---|
| Chemical Name | (1S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | (1R)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine |
| Primary Role | Eutomer (Active therapeutic agent) | Distomer (Less active isomer) |
| Potency as SSRI | Reported as 3.5 times more potent than the (R)-enantiomer. researchgate.netelte.huacs.org | Significantly less potent than the (S)-enantiomer. |
| Commercial Status | Marketed as a single enantiomer drug. researchgate.net | Considered a chiral impurity in the final drug product. elte.hu |
Historical Perspective of Enantioselective Approaches to Dapoxetine
The development of enantiomerically pure (S)-Dapoxetine has necessitated sophisticated synthetic strategies to control the stereochemistry at its single chiral center. Early methods often relied on the chiral resolution of a racemic mixture of dapoxetine, for example, by using tartaric acid. acs.org However, such resolution methods can be inefficient as they discard half of the synthesized material.
Consequently, research has focused on developing highly efficient, enantioselective syntheses that directly produce the desired enantiomer. These modern approaches aim to avoid the formation of the racemic mixture altogether, offering better yields and stereoselectivity. beilstein-journals.org
Several key enantioselective strategies have been reported:
Asymmetric C-H Amination: A notable approach involves the use of chiral dirhodium(II) complexes to catalyze an intramolecular C-H amination reaction on a prochiral sulfamate (B1201201) ester intermediate. acs.orgnih.gov This method has been successfully applied to synthesize both (S)- and this compound with high efficiency and enantiomeric excess. acs.orgthieme-connect.com
Chiral Auxiliaries: Another successful strategy employs a chiral auxiliary, such as (S)-tert-butanesulfinamide. beilstein-journals.orgnih.gov This method involves a stereoselective synthesis starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, achieving excellent yield and stereoselectivity over several linear steps. beilstein-journals.org
Other Asymmetric Methods: Various other techniques have been explored, including Sharpless asymmetric dihydroxylation, enzyme-catalyzed resolutions of intermediates, and oxazaborolidine-mediated reductions of ketone precursors. beilstein-journals.orgresearchgate.nettaylorandfrancis.com
These advanced synthetic routes represent a significant progression from classical resolution, providing more practical and efficient pathways to obtain enantiomerically pure dapoxetine enantiomers, including this compound for research and analytical purposes.
| Synthetic Approach | Key Reagents/Steps | Outcome | Reference |
|---|---|---|---|
| Chiral Resolution | Racemic dapoxetine, Tartaric acid | Separation of (S)- and (R)-enantiomers from a mixture. | acs.org |
| Asymmetric C-H Amination | Prochiral sulfamate, Chiral dirhodium(II) complexes (e.g., Rh₂(S-nap)₄) | Direct synthesis of (S)- or this compound with high enantioselectivity. | acs.orgnih.govacs.org |
| Chiral Auxiliary | 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, (S)-tert-butanesulfinamide | Multi-step synthesis with excellent overall yield and stereoselectivity for (S)-Dapoxetine. | beilstein-journals.orgnih.gov |
| Asymmetric Dihydroxylation | trans-methyl cinnamate (B1238496) or cinnamyl alcohol, Sharpless asymmetric dihydroxylation | Enantioselective synthesis via a chiral diol intermediate. | beilstein-journals.org |
| Enzyme-Catalyzed Resolution | Racemic 1,3-amino alcohol intermediates, Lipase (B570770) (e.g., from Carica papaya or Pseudomonas cepacia) | Stereoselective acylation or hydrolysis to separate enantiomeric intermediates. | acs.orgtaylorandfrancis.com |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHYDPUVLEVMC-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for R Dapoxetine
Asymmetric Catalysis Approaches
Asymmetric catalysis offers powerful tools for constructing chiral molecules by employing chiral catalysts to direct the stereochemical outcome of a reaction. Several catalytic strategies have been explored for the synthesis of (R)-Dapoxetine or its key chiral precursors.
Dirhodium(II) Complex-Catalyzed C-H Amination Reactions
One prominent approach involves the use of dirhodium(II) complexes to catalyze asymmetric C-H amination reactions. This methodology has been successfully applied to the synthesis of both (S)- and this compound by forming chiral sulfamate (B1201201) ester intermediates. Specifically, the Du Bois asymmetric C-H amination of prochiral sulfamates, catalyzed by chiral dirhodium(II) complexes such as Rh₂(S-nap)₄, has proven effective in generating the necessary stereochemistry. This process typically leads to the formation of 6-membered-ring sulfamate esters, which serve as crucial chiral building blocks for the target molecule acs.orgresearchgate.netnih.govsigmaaldrich.com. Research has shown that careful selection of the dirhodium(II) catalyst is essential for achieving high enantioselectivity in these C-H amination reactions, enabling the synthesis of (R)-(-)-Dapoxetine with excellent stereocontrol acs.orgnih.gov.
Table 2.1.1: Dirhodium(II) Complex-Catalyzed C-H Amination for Dapoxetine (B195078) Synthesis
| Catalyst System | Substrate Type | Reaction Type | Key Chiral Intermediate | Yield (%) | Enantiomeric Excess (ee%) for this compound Precursor | Citation(s) |
| Rh₂(S-nap)₄ | Prochiral Sulfamate | C-H Amination | 6-membered-ring sulfamate ester | Not Specified | High (specific value not detailed for (R) precursor) | acs.orgnih.gov |
Organocatalytic Strategies for Stereocontrol
Organocatalysis, utilizing small organic molecules as catalysts, presents a metal-free alternative for asymmetric synthesis. One such strategy involves the use of polymer-supported chiral phosphoric acid (PS-TRIP) catalysts in a continuous flow process. This approach has been employed for the enantioselective synthesis of chiral precursors to 1-aryl-1,3-diols, which are intermediates in the synthesis of various pharmaceuticals, including dapoxetine. The process typically involves asymmetric allylboration of aldehydes, followed by selective epoxidation. This method offers a transition-metal-free pathway to introduce asymmetry into molecules that can be further elaborated into dapoxetine acs.org.
Table 2.1.2: Organocatalytic Approaches for Dapoxetine Intermediates
| Catalyst Type | Reaction Type | Substrate Type | Chiral Intermediate Type | Yield (%) | ee% (for intermediate) | Citation(s) |
| Polymer-supported Chiral Phosphoric Acid (PS-TRIP) | Asymmetric Allylboration | Aldehydes | 1-Aryl-1,3-diol precursors | High | Not specified for dapoxetine precursor | acs.org |
Chiral Auxiliary-Based Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to induce diastereoselectivity in a subsequent reaction. After the chiral center is established, the auxiliary is cleaved, leaving behind the enantiomerically enriched product.
Application of Ellman's Sulfinamide and Derivatives
Ellman's tert-butanesulfinamide, particularly the (S)-enantiomer, has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of amines. This strategy involves the formation of chiral N-tert-butanesulfinylimines from aldehydes or ketones. These imines then undergo diastereoselective nucleophilic additions, such as allylation, to create a new stereogenic center with high control. Subsequent cleavage of the sulfinyl group liberates the chiral amine. While many studies highlight the application of this methodology for the synthesis of (S)-Dapoxetine, the principle of using chiral sulfinamides for stereocontrol is a well-established strategy in chiral amine synthesis and can be adapted for accessing the (R)-enantiomer by employing the appropriate enantiomer of the auxiliary or through resolution techniques. For instance, the diastereoselective allylation of (S,E)-N-Benzylidenesulfinamide has been reported as a key step in a linear synthesis of dapoxetine researchgate.netbenthamdirect.com. This approach leverages the high diastereoselectivity afforded by the sulfinamide auxiliary, leading to efficient synthesis of chiral amine precursors nih.govbeilstein-journals.orgresearchgate.netnih.gov.
Table 2.2.1: Ellman's Sulfinamide in Chiral Amine Synthesis (Illustrative for Dapoxetine Precursors)
| Chiral Auxiliary | Reaction Step | Intermediate Formed | Diastereoselectivity (%) | Yield (%) | Enantiomeric Purity of (S)-Dapoxetine | Citation(s) |
| (S)-tert-butanesulfinamide | Imine Formation & Allylation | Chiral N-tert-butanesulfinylimine | High | Excellent | High (>99% ee for (S)-Dapoxetine) | nih.govbeilstein-journals.orgresearchgate.netnih.gov |
Other Chiral Auxiliary-Mediated Approaches
Beyond sulfinamides, other chiral auxiliaries and reagents have been utilized to establish the stereochemistry required for dapoxetine synthesis. One notable method involves the asymmetric reduction of 3-chloropropiophenone (B135402) using chiral reductants. For example, the use of (+)2-ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl) as a chiral reductant has been reported to directly synthesize (R)-(+)-3-chloro-1-phenyl-1-propanol with very high optical purity (>99% ee). This chiral alcohol serves as a key intermediate that can be further transformed into dapoxetine hydrochloride, offering a cost-effective and efficient route suitable for industrial production google.com. Other reported methods include the use of chiral azetidin-2,3-diones and imidazolidin-2-one chiral auxiliaries in aldol (B89426) reactions, though these are often discussed in the context of general chiral amine synthesis or specific enantiomers nih.govbeilstein-journals.org.
Table 2.2.2: Other Chiral Auxiliary/Reagent-Mediated Approaches for this compound Intermediates
| Chiral Auxiliary/Reagent | Reaction Type | Substrate Type | Chiral Intermediate Formed | Yield (%) | ee% (for (R)-intermediate) | Citation(s) |
| (+)2-ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl) | Asymmetric Reduction | 3-chloropropiophenone | (R)-(+)-3-chloro-1-phenyl-1-propanol | 74.6% | >99% | google.com |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines chemical transformations with the high selectivity of enzymes. Enzymes, such as lipases, can be employed for kinetic resolution or stereoselective synthesis of chiral intermediates.
For the synthesis of dapoxetine, chemoenzymatic routes have been developed utilizing lipases for stereoselective transformations. For instance, the stereoselective hydrolysis of 3-amino-3-phenylpropionic methyl ester using Pseudomonas cepacia lipase (B570770) (PSL) has been reported. This reaction yields both the unaltered (R)-amino ester and the (S)-carboxylic acid with excellent selectivities, providing access to the desired chiral precursors for dapoxetine. Alternatively, the resolution of related 2,2,2-trifluorethyl esters has been achieved through alcoholysis reactions catalyzed by Carica papaya lipase (CPL), which allows for the selective formation of either the (R)- or (S)-enantiomer of the ester or the corresponding alcohol taylorandfrancis.comuniovi.es. These enzymatic methods offer mild reaction conditions and high enantioselectivity, making them attractive for the synthesis of chiral pharmaceuticals.
Table 2.3: Chemoenzymatic Routes for Dapoxetine Intermediates
| Enzyme | Reaction Type | Substrate | Product(s) | Yield (%) | ee% (for (R)-product) | Citation(s) |
| Pseudomonas cepacia lipase (PSL) | Stereoselective Hydrolysis | 3-amino-3-phenylpropionic methyl ester | (R)-amino ester, (S)-carboxylic acid | Excellent | Excellent | taylorandfrancis.com |
| Carica papaya lipase (CPL) | Stereoselective Alcoholysis | Racemic 3-amino-3-phenylpropionic 2,2,2-trifluoroethyl ester | (R)-amino ester or (S)-carboxylic acid precursor | Not Specified | High | taylorandfrancis.comuniovi.es |
Lipase-Mediated Kinetic Resolution and Biotransformations
Enzymatic kinetic resolution employing lipases has emerged as a powerful and environmentally friendly approach for obtaining enantiomerically pure compounds. Lipases offer high stereo- and regioselectivity under mild reaction conditions, making them valuable tools in pharmaceutical synthesis.
Several studies have demonstrated the efficacy of lipases in resolving racemic precursors or intermediates crucial for dapoxetine synthesis. For instance, Carica papaya Lipase (CPL) has been utilized for the enantioselective synthesis of (S)-Dapoxetine starting from a racemic trifluoroethyl acetylamino ester. This kinetic resolution, conducted at 45°C in a methanol (B129727)/n-hexane mixture, yielded an intermediate acetylamino ester with 50% yield and an enantiomeric excess (ee) greater than 99% nih.gov. Subsequently, this intermediate can be converted to (S)-Dapoxetine through hydrogenation and substitution steps.
Another significant biocatalytic method involves the use of lipases, such as Pseudomonas cepacia Lipase (PSL or PCL), for the kinetic resolution of racemic 3-amino-3-phenylpropanoate esters. These esters are key precursors for (S)-3-amino-3-phenylpropionic acid, a vital building block for (S)-Dapoxetine. The hydrolysis of these esters catalyzed by PSL/PCL under mild conditions (e.g., 45°C in 1,4-dioxane (B91453) with water) has shown remarkable enantioselectivity, with enantiomeric ratios (E) exceeding 200 uniovi.esnih.govsci-hub.ru. Similarly, Lipase B from Candida antarctica (CAL-B) has been employed in the aminolysis of (±)-3-amino-3-phenylpropan-1-ol, an intermediate that can be further processed into Dapoxetine sci-hub.se. Molecular modeling studies have provided insights into the enantiopreference of lipases like Pseudomonas cepacia lipase in these resolutions, explaining their high selectivity at a molecular level sci-hub.ru.
Table 1: Lipase-Mediated Kinetic Resolution and Biotransformations for Dapoxetine Synthesis
| Enzyme/Method | Substrate/Precursor | Reaction Type | Conditions | Yield (Intermediate) | Enantiomeric Excess (ee) | Reference(s) |
| Carica papaya Lipase (CPL) | Racemic trifluoroethyl acetylamino ester | Kinetic Resolution | 45°C in methanol/n-hexane | 50% | >99% | nih.gov |
| Pseudomonas cepacia Lipase (PSL/PCL) | Racemic 3-amino-3-phenylpropanoate esters | Hydrolysis | 45°C in 1,4-dioxane with H₂O | Not specified | E > 200 | uniovi.esnih.govsci-hub.ru |
| Lipase B from Candida antarctica (CAL-B) | (±)-3-amino-3-phenylpropan-1-ol | Aminolysis | Not specified | Not specified | Not specified | sci-hub.se |
| Pseudomonas cepacia Lipase | (±)-4a (3-amino-3-arylpropionic acid methyl ester) | Acylation/Hydrolysis | Optimal conditions determined | Not specified | High | sci-hub.ru |
Development of Novel Synthetic Pathways and Intermediates
The pursuit of efficient and scalable synthetic routes for this compound has led to the development of innovative chemical methodologies, often starting from readily available precursors or employing strategic chiral building blocks.
Linear and Stereoselective Approaches from Precursors (e.g., 3-Phenyl-1-propanol, Benzaldehyde)
Approaches from Benzaldehyde (B42025): Benzaldehyde serves as a common starting material for several enantioselective syntheses of dapoxetine precursors. One notable approach involves a telescoped continuous flow process that utilizes asymmetric allylboration of benzaldehyde. This reaction, catalyzed by a polymer-supported chiral phosphoric acid (PS-TRIP), introduces asymmetry, followed by selective epoxidation of the resulting alkene. This two-step sequence efficiently generates chiral precursors, such as epoxy alcohol 5a, which are key intermediates for dapoxetine. For example, the synthesis of epoxy alcohol 5a from benzaldehyde achieved a 90% yield and 92% ee in a continuous flow setup acs.orgnih.govresearchgate.netsemanticscholar.org.
Furthermore, copper-catalyzed hydroamination has been employed to synthesize chiral γ-amino alcohols, such as (S)-3-(dibenzylamino)-3-phenyl-1-propanol, a crucial intermediate for (S)-Dapoxetine. This method allows for gram-scale synthesis with high enantioselectivity, achieving 62% yield and a 98:2 er nih.gov.
Table 2: Linear and Stereoselective Approaches from Precursors
| Starting Material | Key Transformation/Catalyst | Intermediate/Product | Yield | Enantiomeric Excess (ee) | Steps | Overall Yield | Reference(s) |
| Benzaldehyde | Asymmetric allylboration (PS-TRIP catalyst) + Epoxidation | 1-Aryl-1,3-diol precursors (e.g., epoxy alcohol 5a) | 90% (for 5a) | 92% (for 5a) | 2 (telescoped flow) | Not specified | acs.orgnih.govresearchgate.netsemanticscholar.org |
| Benzaldehyde | Diastereoselective allylation of (S,E)-N-Benzylidenesulfinamide (Ellman's sulfinamide) | Dapoxetine | Not specified | Not specified | 5 linear steps | 26% | researchgate.netbenthamdirect.com |
| 3-Phenyl-1-propanol | Du Bois asymmetric C-H amination (Rh₂(S-nap)₄ catalyst) | 6-membered-ring sulfamate esters | Not specified | Not specified | 5 steps | >33% | acs.orgnih.govfigshare.comthieme-connect.comsigmaaldrich.comacs.org |
| Trans-cinnamyl alcohol | Sharpless asymmetric epoxidation + Mitsunobu reaction | (S)-Dapoxetine | Not specified | Not specified | 6 steps | 35% | wikipedia.org |
| N/A (precursor synthesis from benzaldehyde) | Copper-catalyzed hydroamination | (S)-3-(dibenzylamino)-3-phenyl-1-propanol (dapoxetine precursor) | 62% | 98:2 er | Not specified | Not specified | nih.gov |
Strategic Use of Chiral Building Blocks
The utilization of pre-formed chiral building blocks offers a direct route to enantiomerically pure dapoxetine. 1-Aryl-1,3-diols, for instance, are recognized as important synthetic intermediates for various pharmaceuticals, including dapoxetine nih.gov. Retrosynthetic analysis suggests that enantiopure (R)-3-chloro-1-phenylpropan-1-ol could serve as a suitable chiral building block for dapoxetine synthesis google.com.
Furthermore, chiral 2-amino-3-phenylpropanol derivatives can be prepared using asymmetric hydrogenation catalysts, such as DuPHOS. These building blocks, synthesized with high enantiomeric excess, serve as valuable precursors in the synthesis of dapoxetine mdpi.com. The strategic incorporation of these chiral synthons simplifies the synthetic process and ensures the desired stereochemistry of the final product.
Analytical and Spectroscopic Characterization of R Dapoxetine and Its Enantiomeric Purity
Advanced Chromatographic Techniques for Enantiomeric Separation
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are fundamental for separating and quantifying chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Development
Chiral HPLC utilizes specialized stationary phases designed to differentiate between enantiomers based on stereoselective interactions. Several studies have focused on developing and optimizing HPLC methods for the enantiomeric separation of dapoxetine (B195078).
Polysaccharide-derived chiral stationary phases (CSPs) are widely employed for enantioseparation due to their versatility and effectiveness. For dapoxetine, cellulose- and amylose-based CSPs have demonstrated significant utility.
One approach involved screening various polysaccharide CSPs, including amylose- and cellulose-based phases from the Lux series, in a polar organic (PO) mode mdpi.com. Optimization of mobile phase composition, typically a mixture of n-hexane and an alcohol (like isopropanol (B130326) or methanol) with a small percentage of a basic additive such as diethylamine (B46881), is crucial for achieving adequate resolution mdpi.com. For instance, a method employing a cellulose-methylbenzoate-based CSP was developed for the simultaneous quantification of enantiomeric and organic impurities of dapoxetine mdpi.com. Another study reported successful enantiomeric resolution on a Phenomenex Lux-cellulose-1 column researchgate.net.
Specific method development for dapoxetine enantiomeric separation has utilized the CHIRALCEL OJ-H column, a cellulose-based CSP. Optimal conditions involved a mobile phase composed of n-heptane, ethanol, and diethylamine (95:5:0.1, v/v/v), run at a flow rate of 1.0 mL/min and a column temperature of 35 °C, with detection at 220 nm google.com. Further optimization has explored gradient elution and flow programming on Lux Cellulose-3 columns with ethanol-based mobile phases to improve separation efficiency and reduce analysis time, achieving baseline separations within 30 minutes elte.hu. These methods are essential for detecting and quantifying the R-dapoxetine enantiomer, particularly in quality control of pharmaceutical formulations, where internet-acquired samples have sometimes shown the presence of racemic dapoxetine or high concentrations of the R-enantiomer impurity elte.hu.
Table 1: Selected Chiral HPLC Methods for Dapoxetine Enantiomeric Separation
| Technique | Column Type | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Stationary Phase Type | Reference |
| HPLC | Chiralpak AD-H | n-hexane:isopropanol:methanol (B129727):diethylamine (75:10:15:0.1) | Not specified | Not specified | Not specified | Polysaccharide-derived | mdpi.com |
| HPLC | CHIRALCEL OJ-H | n-heptane:ethanol:diethylamine (95:5:0.1) | 1.0 | 35 | 220 | Cellulose-based | google.com |
| HPLC | Lux Cellulose-1 | Not specified (Polar organic mode) | Not specified | Not specified | Not specified | Cellulose-based | researchgate.net |
| HPLC | Lux Cellulose-3 | Ethanol-based (optimized with gradient elution and flow-programming) | Not specified | 40 (optimized) | Not specified | Cellulose-based | elte.hu |
Gas Chromatography (GC) for Stereoisomeric Analysis
While Gas Chromatography (GC) is a powerful technique for separating volatile compounds, specific methods employing GC for the direct stereoisomeric analysis of dapoxetine enantiomers were not prominently detailed in the reviewed literature. GC typically requires analytes to be volatile and thermally stable, or amenable to derivatization to enhance these properties. Although GC-MS can be used for general impurity profiling of dapoxetine nih.govspectrabase.com, its application in chiral separation of dapoxetine enantiomers appears less common compared to HPLC and CE.
Capillary Electrophoresis (CE) for Chiral Purity Assessment
Capillary Electrophoresis (CE) has emerged as a valuable technique for chiral separations, offering high efficiency, rapid analysis times, and reduced consumption of reagents and samples unibo.itunibo.it. It is considered an orthogonal method to HPLC for chiral analysis nih.gov.
Design and Validation of Dual Selector Systems
For complex chiral separations, dual selector systems, often involving the combination of two different chiral selectors, can significantly enhance enantioseparation selectivity nih.govmdpi.com. A notable application in dapoxetine analysis involves a dual cyclodextrin (B1172386) system developed by Harnisch and Scriba nih.govresearchgate.netnih.gov. This method was optimized using a combination of fractional factorial resolution V+ design and central composite face-centered design researchgate.netnih.gov. The optimized system utilized a background electrolyte (BGE) consisting of 50 mM sodium phosphate (B84403) buffer at pH 6.3, containing both sulfated γ-cyclodextrin (S-γ-CD) and 2,6-dimethyl-β-cyclodextrin (DM-β-CD) researchgate.netnih.gov. Separations were performed in a fused-silica capillary at 15 °C with a voltage of 9 kV researchgate.netnih.gov. This dual selector approach proved effective for the simultaneous determination of dapoxetine enantiomers and related achiral impurities, achieving results comparable to enantioselective HPLC methods researchgate.netnih.gov.
Role of Cyclodextrins as Chiral Selectors (e.g., Sulfated γ-cyclodextrin, 2,6-dimethyl-β-cyclodextrin)
Cyclodextrins (CDs) are among the most widely used chiral selectors in CE due to their unique structure, commercial availability, and ability to form inclusion complexes with analytes nih.govmdpi.com. For dapoxetine, various cyclodextrins have been screened, with methylated-γ-cyclodextrin (M-γ-CD) being identified as an effective selector in single-selector systems researchgate.netnih.gov. In one study, optimal separation parameters for M-γ-CD included 3 mM concentration in a 70 mM acetate (B1210297) buffer at pH 4.5, with 20% methanol as an organic additive, applied at 15 kV and 15 °C, achieving a resolution of 7.01 researchgate.netnih.gov.
As mentioned above, the combination of S-γ-CD and DM-β-CD in a dual selector system has been particularly successful for dapoxetine nih.govresearchgate.netnih.gov. Sulfated γ-cyclodextrin is an anionic selector, while 2,6-dimethyl-β-cyclodextrin is a neutral, methylated derivative of β-cyclodextrin biosynth.comnih.govcyclolab.hu. The synergistic interaction between these two types of cyclodextrins allows for enhanced chiral discrimination, enabling the separation of dapoxetine enantiomers and related impurities nih.govmdpi.comnih.gov.
Table 2: Selected Capillary Electrophoresis (CE) Methods for Dapoxetine Enantiomeric Separation
| Technique | Capillary Type/Dimensions | Background Electrolyte (BGE) | Chiral Selector(s) | Voltage (kV) | Temperature (°C) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| CE | Uncoated fused-silica | 70 mM acetate buffer, pH 4.5 | 3 mM randomly methylated-γ-cyclodextrin (M-γ-CD) | +15 | 15 | Not specified | 7.01 | researchgate.netnih.gov |
| CE | 23.5/32 cm, 50 μm ID | 50 mM sodium phosphate buffer, pH 6.3 | 45 mg/mL sulfated γ-cyclodextrin (S-γ-CD) + 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin (DM-β-CD) | 9 | 15 | Not specified | Not specified | researchgate.netnih.gov |
| CE | Not specified | Phosphate BGE, pH 6.3 | DM-β-CD and S-γ-CD | Not specified | Not specified | Not specified | Not specified | nih.gov |
Compound List
(R)-Dapoxetine
Dapoxetine
Spectroscopic Methods for Stereochemical Elucidation
The precise determination of a molecule's three-dimensional structure and stereochemistry is paramount in pharmaceutical analysis. Spectroscopic techniques provide powerful tools for elucidating the absolute configuration and enantiomeric purity of chiral compounds like Dapoxetine. These methods are crucial for confirming the identity of the desired enantiomer and quantifying any unwanted stereoisomers.
X-ray Crystallography
X-ray crystallography stands as the gold standard for definitive structural elucidation, capable of providing unambiguous information about molecular connectivity, bond lengths, bond angles, and, critically, the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can reconstruct the electron density map of the molecule. This process allows for the determination of atomic positions in three-dimensional space.
The crystal structure of (S)-Dapoxetine hydrochloride (DAPHCl) has been determined using laboratory X-ray powder diffraction data and refined via the Rietveld method. This analysis confirmed its crystallization in an orthorhombic cell with the space group P 2₁2₁2₁. The detailed unit-cell parameters and other crystallographic data provide a precise geometric description of the molecule in its solid state, serving as a fundamental reference for its stereochemical identity. The structure is characterized by an intricate three-dimensional arrangement of DAPHCl moieties stabilized by hydrogen bonds, π⋯π stacking interactions, and C–H⋯π interactions.
Table 1: X-ray Crystallographic Data for (S)-Dapoxetine Hydrochloride
| Parameter | Value | Source |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P 2₁2₁2₁ | researchgate.net |
| Unit Cell Parameter 'a' | 6.3208(3) Å | researchgate.net |
| Unit Cell Parameter 'b' | 10.6681(5) Å | researchgate.net |
| Unit Cell Parameter 'c' | 28.1754(10) Å | researchgate.net |
| Unit Cell Volume (V) | 1899.89(14) ų | researchgate.net |
| Z (Molecules per Unit Cell) | 4 | researchgate.net |
Optical Rotation
Optical rotation is a fundamental physical property exhibited by chiral molecules. It quantifies the extent to which a compound rotates the plane of polarized light. Enantiomers, being non-superimposable mirror images, rotate plane-polarized light by equal amounts but in opposite directions. The specific rotation ([α]/D) is a standardized measurement, typically performed at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and solvent.
While the primary active pharmaceutical ingredient is (S)-Dapoxetine, the characterization of its enantiomeric purity necessitates understanding the optical properties of both enantiomers. Reported specific rotation values for Dapoxetine, generally associated with the enantiomerically pure form, are positive, indicating a dextrorotatory nature. These values are critical for quality control and for confirming the presence and purity of the desired stereoisomer.
Table 2: Optical Rotation Data for Dapoxetine (Enantiomerically Pure)
| Compound | Solvent | Concentration (c) | Wavelength | Specific Rotation [α]/D | Source |
| Dapoxetine | Methanol | 1 g/mL | D-line | +125 to +135° | sigmaaldrich.com |
| Dapoxetine | Methanol | 1 gmL⁻¹ | D-line | +131.2° | google.com |
| Dapoxetine | Methanol | 1 gmL⁻¹ | D-line | +128.4° | google.com |
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, offers a sensitive method for probing the stereochemical properties of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral analyte. When a chiral molecule interacts with circularly polarized light, it absorbs one circular polarization more strongly than the other, resulting in a CD spectrum.
The CD spectrum provides characteristic signals that are indicative of the molecule's absolute configuration and conformational preferences. While direct CD spectral data for this compound is not detailed in the provided search results, CD spectroscopy is a well-established technique in pharmaceutical analysis for assessing enantiomeric purity and confirming stereochemistry. It complements other methods by providing spectral fingerprints that can differentiate between enantiomers and diastereomers, aiding in the comprehensive characterization of chiral drug substances.
Preclinical Pharmacological and Biochemical Investigations of R Dapoxetine
Molecular Interactions and Binding Profile Analyses
In Vitro Studies on Neurotransmitter Transporter Binding
(R)-Dapoxetine has been extensively studied for its interaction with key neurotransmitter reuptake transporters, primarily those for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). In vitro studies employing cells expressing human neurotransmitter transporters have elucidated its binding affinity and inhibitory activity.
Serotonin (5-HT) Transporter: this compound demonstrates potent inhibition of serotonin reuptake. Studies indicate it competes in a concentration-dependent manner for [³H]citalopram binding sites on the 5-HT reuptake transporter, with a reported inhibition constant (Ki) of 9.5 nih.gov. Further analysis showed that this compound inhibited the uptake of [³H]5-HT by the 5-HT reuptake transporter with an IC50 value of 1.12 nM nih.gov.
Norepinephrine (NE) Transporter: The compound also exhibits affinity for the norepinephrine reuptake transporter. It competed for specific [³H]nisoxatine binding sites with a Ki of 6.6 nih.gov. The IC50 value for the inhibition of [³H]norepinephrine uptake by the NE reuptake transporter was reported as 202 nM nih.gov.
Dopamine (DA) Transporter: this compound interacts with the dopamine transporter, albeit with lower potency compared to its effects on 5-HT and NE transporters. Its Ki for specific [³H]WIN35428 binding sites on the DA reuptake transporter was found to be 5.8 nih.gov. The IC50 for inhibiting [³H]dopamine uptake by the DA transporter was measured at 1720 nM nih.gov.
Collectively, these findings establish that this compound binds to and inhibits the uptake of serotonin, norepinephrine, and dopamine transporters, with a potency order of 5-HT > norepinephrine >> dopamine nih.gov.
Investigation of Alternative Protein Targets
Beyond its primary interaction with neurotransmitter transporters, this compound has been investigated for its potential activity against other protein targets, including viral enzymes.
Research has explored the interaction of this compound with the RNA-dependent RNA polymerase (RdRp) of the Zika virus (ZIKV). Computational docking studies were employed to simulate compound binding to the ZIKV RdRp, screening a library of FDA-approved drugs. These analyses identified this compound as a potential inhibitor of ZIKV RdRp nih.govnih.gov.
Surface plasmon resonance (SPR) analysis was conducted to validate the specific binding of this compound to ZIKV RdRp nih.govnih.gov. These biophysical assays confirmed that this compound directly binds to the ZIKV RdRp researchgate.net. Computational docking calculations further indicated that this compound exhibits promising potential as a novel small molecule inhibitor targeting ZIKV RdRp, with specific binding occurring within the "N" pocket of the priming loop of the ZIKV NS5 protein, a critical active site involved in RNA initiation and elongation nih.gov. The dissociation constant (Kd) for the interaction between this compound and ZIKV RdRp was reported to be 49.8 µM researchgate.netmdpi.com.
Nucleic Acid Binding Studies
Investigations have also examined the interaction of this compound with nucleic acids, specifically calf thymus DNA (ctDNA). These studies aim to understand potential mechanisms of action beyond protein interactions.
Spectroscopic techniques, including spectrofluorometry, were utilized to study the interaction between this compound and ctDNA scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa. Fluorescence studies indicated a static quenching mechanism between this compound and ctDNA scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa. This mechanism suggests the formation of a complex between the fluorophore (dapoxetine) and the quencher (ctDNA) in the ground state, leading to a decrease in fluorescence intensity upon excitation scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa. The fluorescence intensity of this compound was observed to decrease in the presence of increasing ctDNA concentrations, providing direct evidence of a binding interaction scielo.org.za.
Multiple lines of evidence suggest that this compound interacts with ctDNA via a groove binding mechanism , specifically minor groove binding, rather than intercalation scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
UV Absorption and Circular Dichroism (CD) Spectroscopy: UV absorption studies showed hyperchromism and hypsochromic shifts in absorption maxima, which, in the absence of bathochromic shifts, excluded an intercalative binding mode scielo.org.za. CD spectroscopy also contributed to suggesting a groove binding mode of interaction scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
Ethidium (B1194527) Bromide (EB) Probe Study: An ethidium bromide probe study indicated that this compound does not bind to ctDNA in an intercalative fashion, as it did not displace EB bound to DNA, which would typically result in a decrease in fluorescence scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
Iodide Quenching Studies: Iodide quenching studies further supported the non-intercalative binding of this compound to ctDNA scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
Ionic Strength Studies: Studies involving variations in ionic strength ruled out an electrostatic binding mechanism between ctDNA and this compound scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
Molecular Docking: Molecular docking analysis performed for the interaction of this compound with ctDNA confirmed minor groove binding as the mode of interaction scielo.org.zaresearchgate.netajol.inforesearchgate.netksu.edu.sa.
Thermodynamic studies conducted at different temperatures (298 K, 303 K, and 310 K) indicated a strong binding interaction at higher temperatures and suggested the involvement of hydrophobic interactions, which were found to be entropy-driven scielo.org.zaresearchgate.netajol.infoksu.edu.sa.
In Vitro Metabolic Stability and Biotransformation of this compound
The metabolic fate of Dapoxetine (B195078), including its R-enantiomer, has been investigated to understand its clearance and the formation of various metabolites. These studies are crucial for predicting its pharmacokinetic profile and potential drug interactions.
Identification of Hepatic and Renal Enzyme Systems
In vitro studies utilizing human liver and kidney microsomes have identified key enzyme systems responsible for the biotransformation of Dapoxetine. These investigations have pinpointed specific cytochrome P450 (CYP) isoforms and flavin-containing monooxygenases (FMOs) as primary contributors to its metabolism.
| Enzyme System | Primary Location | Role in Dapoxetine Metabolism |
| Cytochrome P450 2D6 (CYP2D6) | Liver | Major enzyme involved in Dapoxetine metabolism. wikipedia.orgtaylorandfrancis.comnafdac.gov.ngmims.comnps.org.au |
| Cytochrome P450 3A4 (CYP3A4) | Liver | Major enzyme involved in Dapoxetine metabolism. wikipedia.orgtaylorandfrancis.comnafdac.gov.ngmims.comnps.org.au |
| Flavin Monooxygenase 1 (FMO1) | Liver, Kidney | Contributes to Dapoxetine metabolism. wikipedia.orgtaylorandfrancis.comnafdac.gov.ngmims.comnps.org.au |
These enzymes facilitate the clearance of Dapoxetine from the body through various metabolic reactions.
Characterization of Stereoselective Metabolic Pathways and Metabolites
Dapoxetine undergoes extensive metabolism via several biotransformational pathways, leading to the formation of multiple metabolites. The primary metabolic routes identified include N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation. nafdac.gov.ngmims.comresearchgate.net
The major metabolic products identified include:
Dapoxetine-N-oxide: This is considered the main metabolite at the end of the metabolic pathway. It is described as a weak selective serotonin reuptuptake inhibitor (SSRI) and is generally considered to contribute no significant clinical effect. wikipedia.orgmims.com
Desmethyldapoxetine: This metabolite is reported to be active and equipotent to Dapoxetine itself in terms of SSRI activity. wikipedia.orgmims.com
Didesmethyldapoxetine: Another identified metabolite, present in plasma in quantities less than 3%. wikipedia.orgmims.com
Other identified metabolic reactions include N-dealkylation and dearylation. researchgate.net While studies often refer to Dapoxetine metabolism generally, the S-enantiomer is noted for its higher potency as an SSRI compared to the R-enantiomer. caymanchem.comelte.huresearchgate.net
| Metabolic Pathway | Identified Metabolites | Notes |
| N-oxidation | Dapoxetine-N-oxide | Major inactive metabolite. wikipedia.orgmims.com |
| N-demethylation | Desmethyldapoxetine, Didesmethyldapoxetine | Desmethyldapoxetine is equipotent to Dapoxetine. wikipedia.orgmims.com Didesmethyldapoxetine present in <3% plasma. wikipedia.orgmims.com |
| Naphthyl hydroxylation | (Specific hydroxylated metabolites not detailed in provided snippets) | Identified as a biotransformational pathway. nafdac.gov.ngmims.com |
| Glucuronidation | (Conjugated metabolites) | Identified as a biotransformational pathway. nafdac.gov.ngmims.com |
| Sulfation | (Conjugated metabolites) | Identified as a biotransformational pathway. nafdac.gov.ngmims.com |
| Dearylation | (Metabolites resulting from dearylation) | Identified as a main metabolic reaction. researchgate.net |
Assessment of Stereoconversion in Biological Systems
This finding is significant as (S)-Dapoxetine is recognized as the more potent enantiomer for serotonin reuptake inhibition compared to this compound. caymanchem.comelte.huresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of R Dapoxetine Analogues
Impact of Stereochemistry on Molecular Recognition and Ligand-Target Interactions
Dapoxetine (B195078) possesses a single chiral center, giving rise to two enantiomers: (S)-Dapoxetine and (R)-Dapoxetine. Research has unequivocally demonstrated that the biological activity of dapoxetine resides almost exclusively in the (S)-enantiomer. The (S)-enantiomer is reported to be approximately 3.5 times more potent as a serotonin (B10506) reuptake inhibitor than the (R)-enantiomer. This significant difference in potency underscores the high degree of stereoselectivity exhibited by the serotonin transporter.
The molecular basis for this stereoselectivity lies in the specific three-dimensional arrangement of the atoms in each enantiomer, which dictates how they fit into the chiral binding pocket of the SERT protein. For effective inhibition, a precise orientation of the key pharmacophoric elements—the naphthyloxy and phenyl groups, and the dimethylamino moiety—is required to engage with complementary amino acid residues in the transporter.
While detailed crystallographic or computational studies explicitly comparing the binding modes of both (R)- and (S)-Dapoxetine are not extensively available in public literature, the principles of molecular recognition suggest that only the (S)-enantiomer can achieve an optimal alignment of these groups to maximize favorable interactions, such as hydrogen bonding and hydrophobic contacts, within the SERT binding site. The (R)-enantiomer, being a mirror image, would likely experience steric clashes or be unable to establish the same network of stabilizing interactions, leading to a lower binding affinity and consequently, reduced inhibitory potency.
The activity of dapoxetine is highly selective for the serotonin transporter over other monoamine transporters. The (S)-enantiomer exhibits a significantly higher affinity for SERT compared to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).
| Transporter | Inhibition of Uptake (IC50, nM) |
|---|---|
| Serotonin (SERT) | 1.12 |
| Norepinephrine (NET) | 202 |
| Dopamine (DAT) | 1720 |
Design and Synthesis of Stereochemically Defined Derivatives
The pronounced difference in activity between the enantiomers has necessitated the development of highly efficient and stereoselective synthetic routes to produce enantiopure (S)-Dapoxetine for clinical use. Concurrently, methods for the synthesis of this compound have also been developed, primarily for research purposes to serve as a pharmacological tool for comparative studies and to fully characterize the stereochemical requirements of the SERT binding site.
Several asymmetric synthesis strategies have been reported to obtain the individual enantiomers of dapoxetine in high optical purity. These methods often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.
Key Synthetic Approaches for Enantiopure Dapoxetine:
Asymmetric C-H Amination: This method involves the use of chiral dirhodium(II) complexes to catalyze the intramolecular amination of a prochiral sulfamate (B1201201) ester, generating a cyclic intermediate with the desired stereochemistry, which is then converted to either (S)- or this compound.
Chiral Auxiliary-Mediated Synthesis: Approaches using chiral auxiliaries, such as (S)-tert-butanesulfinamide, have been developed. This auxiliary reacts with a ketone precursor to form a chiral N-tert-butanesulfinylimine, which is then diastereoselectively reduced to establish the chiral center. Subsequent chemical transformations yield the target enantiomer.
Sharpless Asymmetric Epoxidation: This strategy utilizes the Sharpless epoxidation of an achiral precursor like trans-cinnamyl alcohol to create a chiral epoxide. This epoxide then serves as a key intermediate that is elaborated through several steps to furnish the final (S)-Dapoxetine molecule.
While the synthesis of the parent (R)- and (S)-enantiomers is well-documented, the literature is limited regarding the rational design and systematic synthesis of a series of this compound analogues for detailed SAR studies. The significantly lower potency of this compound has likely focused research efforts on optimizing the activity of the more potent (S)-enantiomer. However, the synthesis of such derivatives is feasible using the established asymmetric routes, which would allow for a systematic investigation into how modifications to the phenyl, naphthyl, and amino moieties of the (R)-enantiomer affect its residual activity at the serotonin transporter.
Computational Chemistry and Molecular Dynamics Simulations of this compound
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating ligand-protein interactions at an atomic level and can provide profound insights into the mechanisms of drug action. In the context of SSRIs, these methods have been used to model the binding of various inhibitors to the serotonin transporter and to understand the structural basis of their affinity and selectivity.
Although specific MD simulation or detailed molecular docking studies focused exclusively on this compound are not widely published, the existing research on other SSRIs bound to SERT allows for informed hypotheses about the stereoselectivity of dapoxetine. The crystal structure of the human serotonin transporter (hSERT) in complex with (S)-citalopram and paroxetine (B1678475) has revealed the key features of the central binding site where these inhibitors lodge.
Key Amino Acid Residues in the SERT Central Binding Site:
Tyrosine 95 (Tyr95): Can form hydrogen bonds and hydrophobic interactions.
Aspartate 98 (Asp98): Forms a critical salt bridge with the protonated amine of many SSRIs.
Isoleucine 172 (Ile172): Contributes to a hydrophobic pocket.
Tyrosine 176 (Tyr176): Involved in aromatic stacking and hydrophobic interactions.
Phenylalanine 335 (Phe335): Engages in π-stacking interactions with aromatic moieties of the ligands.
Serine 438 (Ser438): Can act as a hydrogen bond donor or acceptor.
A hypothetical docking of this compound into this established binding site would likely reveal a suboptimal fit compared to the (S)-enantiomer. MD simulations could further elucidate the dynamic consequences of this poorer fit. Such simulations could demonstrate:
Increased Conformational Instability: this compound may exhibit greater mobility and less stable interactions within the binding pocket over time.
Disrupted Key Interactions: The simulation could show that the phenyl or naphthyl rings of the (R)-enantiomer are unable to engage in optimal π-stacking with residues like Phe335, or that its protonated amine is misaligned for a stable salt bridge with Asp98.
Higher Unbinding Rates: Steered molecular dynamics (SMD) or other advanced simulation techniques could be used to calculate the potential of mean force (PMF) for the unbinding process, which would be expected to show a lower energy barrier for the dissociation of this compound compared to the (S)-enantiomer, consistent with its lower potency.
By providing a dynamic, four-dimensional view of the ligand-receptor complex, molecular dynamics simulations could offer a detailed rationale for the observed 3.5-fold difference in potency, complementing and explaining the experimental SAR data.
Future Directions and Methodological Advancements in R Dapoxetine Research
Development of Next-Generation Enantioselective Synthetic Routes
The efficient and stereoselective synthesis of (R)-Dapoxetine is a critical area for future development. While several asymmetric synthetic routes have been established for (S)-Dapoxetine, the focus is now shifting towards developing more practical, scalable, and cost-effective methods for producing the (R)-enantiomer in high purity.
Future research in this area will likely focus on:
Catalytic Asymmetric Synthesis: Exploring novel catalysts, including organocatalysts and transition metal complexes, to achieve higher enantioselectivity and turnover numbers.
Biocatalysis: Utilizing enzymes to catalyze key stereoselective steps, offering a greener and more efficient alternative to traditional chemical methods.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and process control. chemrxiv.org
Table 1: Comparison of Synthetic Strategies for Dapoxetine (B195078) Enantiomers
| Synthetic Approach | Key Features | Advantages | Challenges |
| Chiral Auxiliary-Mediated Synthesis | Use of removable chiral groups to direct stereochemistry. beilstein-journals.orgresearchgate.netnih.gov | High diastereoselectivity, well-established methodology. | Requires additional steps for auxiliary attachment and removal. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity. nih.gov | High efficiency, atom economy. | Catalyst cost and sensitivity can be a concern. |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. beilstein-journals.orgnih.gov | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield, requires separation of unreacted enantiomer. |
| Continuous Flow Synthesis | Reactions are performed in a continuous stream. chemrxiv.org | Enhanced safety, scalability, and process control. chemrxiv.org | Requires specialized equipment and process optimization. |
Advanced Computational Modeling for Mechanistic Elucidation
Computational modeling is becoming an indispensable tool for understanding the molecular interactions that govern the biological activity of chiral molecules like this compound. These in silico methods provide insights into receptor binding, enzyme inhibition, and metabolic pathways at an atomic level.
Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound to various biological targets, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.govnih.govnih.gov These studies can help rationalize the observed differences in potency and selectivity between the (R)- and (S)-enantiomers. For instance, modeling studies on other chiral compounds have revealed that different enantiomers can adopt distinct orientations within a receptor's binding site, leading to varied pharmacological responses. nih.gov
Future directions in computational modeling for this compound research include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining the accuracy of quantum mechanics for the ligand and active site with the efficiency of molecular mechanics for the surrounding protein to provide a more detailed understanding of electronic effects during binding.
Free Energy Calculations: Employing methods like free energy perturbation or thermodynamic integration to accurately predict the binding affinities of this compound to its targets.
In Silico Toxicity Prediction: Using computational models to predict potential adverse effects and metabolic liabilities of this compound, aiding in the early stages of drug development. mdpi.com
Innovation in Analytical Techniques for Stereochemical Purity
The ability to accurately determine the enantiomeric purity of this compound is paramount for both research and potential future clinical applications. Innovations in analytical chemistry are continuously providing more sensitive, efficient, and robust methods for chiral separations.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for separating enantiomers. semanticscholar.orgelte.hugoogle.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective in resolving the enantiomers of Dapoxetine. elte.hu Capillary electrophoresis (CE) with cyclodextrins as chiral selectors is another powerful technique for enantiomeric separation, offering high efficiency and low sample consumption. nih.govunibo.itresearchgate.net
Future advancements in this area are expected to focus on:
Novel Chiral Stationary Phases: The development of new CSPs with improved selectivity and broader applicability for a range of chiral compounds.
Supercritical Fluid Chromatography (SFC): Utilizing supercritical fluids as the mobile phase, SFC can offer faster separations and reduced solvent consumption compared to HPLC.
Hyphenated Techniques: Coupling chiral separation methods with mass spectrometry (LC-MS, CE-MS) to provide both enantiomeric resolution and structural identification of impurities.
Table 2: Analytical Methods for Chiral Purity of Dapoxetine
| Analytical Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. semanticscholar.orgelte.hugoogle.com | High resolution, well-established, and widely available. | Can require significant method development and solvent consumption. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in an electric field. nih.govunibo.it | High efficiency, low sample and reagent consumption. unibo.it | Lower sample loading capacity compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or lanthanide shift reagents to induce chemical shift differences between enantiomers. | Provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
Exploration of Novel Biological Roles and Targets for the this compound Enantiomer
While (S)-Dapoxetine is a potent serotonin reuptake inhibitor, the pharmacological profile of this compound is less understood. elte.hu Preliminary data suggests that the (S)-enantiomer is approximately 3.5 times more potent as an SSRI than the (R)-enantiomer. elte.hu However, this does not preclude the possibility that this compound may possess unique biological activities or interact with other targets.
Future research should aim to comprehensively characterize the pharmacological profile of this compound. This could involve broad-based screening against a panel of receptors, ion channels, and enzymes to identify novel biological targets. For instance, studies on other SSRIs have revealed interactions with targets beyond the serotonin transporter. Dapoxetine has been shown to bind to norepinephrine and dopamine transporters as well, albeit with different potencies. nih.govnih.gov It has also been reported to potently block Kv4.3 potassium voltage-gated channels, which are involved in regulating neurotransmitter release. nih.gov
Potential areas for exploration include:
Receptor Profiling: Screening this compound against a wide array of G-protein coupled receptors (GPCRs) and ion channels to uncover unexpected activities.
Enzyme Inhibition Assays: Investigating the potential for this compound to inhibit various enzymes involved in neurotransmitter metabolism or other physiological processes.
Phenotypic Screening: Utilizing cell-based assays to identify novel cellular effects of this compound that could point towards new therapeutic applications.
By systematically exploring these avenues, researchers can unlock the full potential of the this compound enantiomer and pave the way for new discoveries in medicinal chemistry and pharmacology.
Q & A
Q. What experimental models are most suitable for evaluating the neuroprotective effects of (R)-Dapoxetine in cerebral ischemia?
this compound’s neuroprotective potential has been studied in rodent models of global cerebral ischemia/reperfusion (I/R) injury. Key methodological considerations include:
- Animal Models : Adult male Wistar rats subjected to bilateral common carotid artery occlusion (BCCAO) with reperfusion periods (e.g., 24 hours) .
- Behavioral Endpoints : Open-field, beam-walking, and adhesive-removal tests to assess motor and cognitive recovery .
- Biochemical Markers : Quantification of oxidative stress (e.g., malondialdehyde, superoxide dismutase), apoptotic mediators (e.g., caspase-3), and inflammatory cytokines in brain tissues .
- Dose Optimization : Studies suggest dose-dependent efficacy, with 30 mg/kg showing superior neurobehavioral improvement compared to 60 mg/kg in rats .
Q. How are randomized controlled trials (RCTs) designed to assess this compound’s efficacy in premature ejaculation (PE)?
Key design elements include:
- Inclusion Criteria : Males ≥18 years meeting DSM-IV-TR criteria for PE; baseline intravaginal ejaculatory latency time (IELT) ≤2 minutes .
- Intervention : On-demand oral administration (1–3 hours before intercourse) at 30 mg or 60 mg doses .
- Outcome Measures : Stopwatch-measured IELT, Premature Ejaculation Profile (PEP) items, and Clinical Global Impression of Change (CGIC) .
- Statistical Power : Large sample sizes (e.g., N=6,081 across five phase 3 trials) to ensure generalizability .
Q. What mechanisms underlie this compound’s serotonin reuptake inhibition and potential off-target effects?
this compound, as a short-acting SSRI, primarily inhibits serotonin transporters (SERT), increasing synaptic serotonin levels. Advanced methodologies to study mechanisms include:
- Electrophysiology : Patch-clamp studies to assess Kv4.3 potassium channel modulation .
- Molecular Docking : Computational modeling to predict binding affinity to SERT vs. norepinephrine/dopamine transporters .
- Metabolomics : LC-MS/MS to identify metabolites contributing to neuroprotection or side effects (e.g., nausea, dizziness) .
Advanced Research Questions
Q. How can contradictions in dose-response outcomes for this compound be resolved in preclinical studies?
Contradictory results (e.g., higher doses showing reduced efficacy in neurobehavioral tests) require:
- Dose-Response Curves : Systematic testing across a broader range (e.g., 10–100 mg/kg) to identify non-linear relationships .
- Pharmacokinetic Analysis : Measuring brain tissue concentrations to confirm bioavailability vs. peripheral metabolism .
- Sex-Specific Differences : Most studies use male rodents; inclusion of female models may clarify hormonal influences .
Q. What methodological limitations exist in integrating phase 3 trial data for this compound’s PE treatment?
Pooled analyses of five trials revealed limitations such as:
- Lack of Active Comparators : No head-to-head trials against long-acting SSRIs (e.g., sertraline) used off-label for PE .
- Short-Term Data : Trials lasted ≤24 weeks; long-term safety (e.g., discontinuation syndrome) remains understudied .
- Cultural Bias : Trials conducted in >25 countries may conflate regional differences in sexual health reporting .
Q. How can chiral separation techniques optimize the pharmacokinetic profiling of this compound?
this compound’s enantiomeric purity is critical for minimizing off-target effects. Methods include:
- Chiral HPLC : Validated protocols using cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases .
- Circular Dichroism (CD) : To confirm enantiomeric identity and stability under varying pH/temperature conditions .
- In Silico Modeling : Predicting metabolic pathways of (R)- vs. (S)-enantiomers to guide toxicity studies .
Q. What strategies address contradictory findings in this compound’s neuroprotective vs. pro-apoptotic effects?
Discrepancies may arise from:
- Model Specificity : Global I/R models vs. focal ischemia (e.g., middle cerebral artery occlusion) yield divergent apoptotic markers .
- Timing of Administration : Pretreatment vs. post-injury dosing alters oxidative stress and inflammatory pathways .
- Caspase-3 Dynamics : Dual role in apoptosis and synaptic plasticity; Western blot quantification must distinguish cleavage stages .
Q. How can translational research bridge gaps between preclinical neuroprotection data and clinical applications for this compound?
Challenges include:
- Species Differences : Rodent vs. human blood-brain barrier permeability; PET imaging to validate CNS uptake in primates .
- Endpoint Alignment : Correlating rodent neurobehavioral tests (e.g., beam-walking) with human functional scales (e.g., NIH Stroke Scale) .
- Repurposing Frameworks : Exaptation strategies, as seen in minoxidil and sildenafil, to identify secondary therapeutic niches .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing dose-dependent contradictions in this compound studies?
Q. How should researchers design ethically robust trials for this compound given its interaction risks?
- Exclusion Criteria : Contraindications with recreational drugs/alcohol, SSRIs, or monoamine oxidase inhibitors .
- Safety Monitoring : Validated tools (e.g., Columbia Suicide Severity Rating Scale) to assess mood changes or akathisia .
- Informed Consent : Clear communication about off-label use and potential withdrawal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
